2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic ester functional group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the protection of phenolic hydroxyl groups followed by borylation. A common method includes the bromination of the precursor phenol, followed by benzyl protection and halogen exchange reactions . The final step involves the formation of the boronic ester using pinacol as a stabilizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to minimize by-products and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic ester to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. Typical conditions involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This allows it to act as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, enabling the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in its boronic acid functionality but lacks the additional substituents that provide unique reactivity.
Pinacol Boronic Ester: Shares the boronic ester group but differs in the aromatic substituents, affecting its reactivity and applications.
Uniqueness
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which enhance its stability and reactivity in various chemical reactions. This makes it particularly valuable in complex organic synthesis and industrial applications .
Properties
Molecular Formula |
C20H24BFO4 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)17-15(23-5)11-12-16(18(17)22)24-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3 |
InChI Key |
UJSBRVXGZBLESP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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